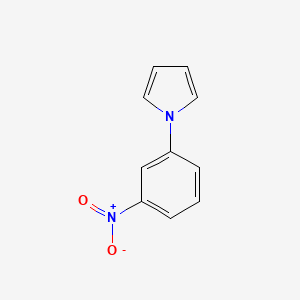

1-benzyl-5-nitro-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

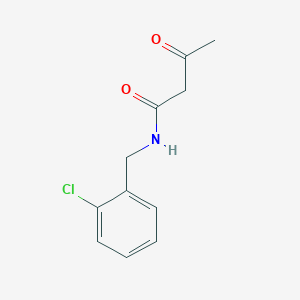

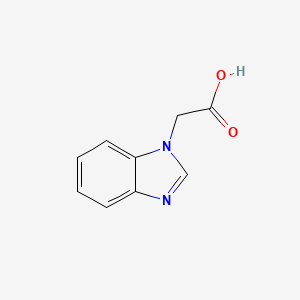

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by a nitro group at the 5-position and a benzyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antihypertensive, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the microwave-assisted, one-pot synthesis, which involves the cyclo-condensation of 4-nitro ortho-phenylenediamine with phenoxyacetic acids in the presence of HCl catalyst. This method offers advantages such as high yields, short reaction times, and simple purification procedures . Another versatile method involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using Na2S2O4 as a reducing agent. This technique allows for the synthesis of various 2-substituted N-H benzimidazoles and N-alkyl or N-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-benzyl-5-nitro-1H-1,3-benzimidazole, is characterized by the presence of a planar benzimidazole core, which can engage in π-π interactions due to the aromatic system. The presence of substituents like the nitro and benzyl groups can influence the electronic properties and molecular conformation, which in turn can affect their biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The nitro group is a key moiety that can undergo reduction, and the benzyl group can be involved in reactions typical of aromatic compounds. The reactivity of these groups allows for further chemical modifications, which can be used to synthesize a wide range of benzimidazole-based compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole are influenced by its molecular structure. The planarity of the benzimidazole core and the presence of electron-withdrawing groups like the nitro group can affect the compound's solubility, melting point, and stability. Hydrogen bonding interactions, particularly involving water molecules, can stabilize the crystal structure of these compounds, as observed in related benzimidazole derivatives . The presence of specific functional groups can be analyzed using spectroscopic methods such as IR, NMR, and mass spectroscopy, which are essential for confirming the structure of synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

1-Benzyl-5-nitro-1H-1,3-benzimidazole derivatives have shown potential as anticancer agents. For instance, a study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. One compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibited notable in vitro cytotoxic activity, particularly against the A549 cell line, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antihypertensive Activity

Certain 5-nitro benzimidazole derivatives have been designed as angiotensin II receptor antagonists with significant antihypertensive activities. These compounds, particularly 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, have shown high affinity for the angiotensin II type 1 receptor and have been effective in reducing blood pressure in hypertensive rats (Zhu et al., 2014).

Antimicrobial Properties

5-Nitro-2-aryl substituted-1H-benzimidazole libraries synthesized through microwave-assisted methods have displayed antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Hosamani et al., 2009).

Eigenschaften

IUPAC Name |

1-benzyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWRCUGAWHFPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356614 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-nitro-1H-1,3-benzimidazole | |

CAS RN |

15207-93-9 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)